4-Iodopyridazinehydrochloride
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Overview
Description
4-Iodopyridazinehydrochloride is a chemical compound belonging to the pyridazine family, characterized by the presence of an iodine atom at the 4th position of the pyridazine ring and a hydrochloride group. Pyridazine derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodopyridazinehydrochloride typically involves the iodination of pyridazine derivatives. One common method is the reaction of pyridazine with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include solvents like acetic acid or dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and controlled environments helps in maintaining the purity and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Iodopyridazinehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Products: Various substituted pyridazine derivatives.
Oxidation Products: Oxidized forms of pyridazine.
Reduction Products: Reduced forms of pyridazine.
Scientific Research Applications
4-Iodopyridazinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Iodopyridazinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom plays a crucial role in enhancing the compound’s binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Pyridazine: The parent compound with similar structural features but without the iodine atom.
Pyridazinone: A derivative with an oxygen atom in the ring, known for its diverse biological activities.
4-Iodopyridine: A similar compound with an iodine atom on the pyridine ring instead of pyridazine
Uniqueness: 4-Iodopyridazinehydrochloride is unique due to the presence of both the iodine atom and the pyridazine ring, which confer distinct physicochemical properties and biological activities.
Properties
Molecular Formula |
C4H4ClIN2 |
---|---|
Molecular Weight |
242.44 g/mol |
IUPAC Name |
4-iodopyridazine;hydrochloride |
InChI |
InChI=1S/C4H3IN2.ClH/c5-4-1-2-6-7-3-4;/h1-3H;1H |
InChI Key |
FGHBXLKXALWPEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC=C1I.Cl |
Origin of Product |
United States |
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